6-(4-methoxyphenyl)-2-[2-oxo-2-(4-phenylpiperazino)ethyl]-3(2H)-pyridazinone
Description
Properties
IUPAC Name |
6-(4-methoxyphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-30-20-9-7-18(8-10-20)21-11-12-22(28)27(24-21)17-23(29)26-15-13-25(14-16-26)19-5-3-2-4-6-19/h2-12H,13-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZOVJBUGYSMYJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(4-methoxyphenyl)-2-[2-oxo-2-(4-phenylpiperazino)ethyl]-3(2H)-pyridazinone is a synthetic compound that belongs to the class of pyridazinones. Pyridazinones are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 368.43 g/mol
This compound features a pyridazinone ring substituted with a methoxyphenyl group and a piperazine moiety, contributing to its biological activity.
Anticancer Activity
Recent studies have demonstrated that pyridazinone derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines, including:
- HCT116 (colon cancer)
- HEP3B (liver cancer)
- SH-SY5Y (neuroblastoma)
In vitro assays revealed that these compounds inhibited cell proliferation and induced apoptosis in cancer cells, suggesting their potential as chemotherapeutic agents .
The mechanism by which this compound exerts its biological effects is believed to involve the modulation of multiple signaling pathways. It may inhibit key enzymes involved in cell cycle regulation and apoptosis, such as:
- Cyclin-dependent kinases (CDKs)
- Bcl-2 family proteins
Additionally, the compound's interaction with the piperazine moiety may enhance its binding affinity to target proteins, thereby increasing its efficacy .
Anti-inflammatory Effects
Pyridazinones have also been studied for their anti-inflammatory properties. The compound may inhibit the production of pro-inflammatory cytokines and chemokines, leading to reduced inflammation in various models of inflammatory diseases. This activity is particularly relevant for conditions such as rheumatoid arthritis and inflammatory bowel disease .
Case Studies
Several case studies have explored the biological activity of pyridazinone derivatives:
- Study on HCT116 Cell Line :
- Toxicity Assessment :
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to its structural components. A detailed SAR analysis indicates that modifications in the methoxy group and piperazine ring significantly influence biological activity.
| Substituent | Effect on Activity |
|---|---|
| Methoxy Group | Enhances lipophilicity and bioavailability |
| Piperazine Moiety | Increases binding affinity to targets |
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Research indicates that derivatives of pyridazinones, including this compound, exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance, studies have shown that related compounds can induce apoptosis in various cancer cell lines by targeting the PI3K/Akt signaling pathway.
- Antimicrobial Properties
-
Neuroprotective Effects
- The compound's structural features suggest possible neuroprotective effects, making it a candidate for research into treatments for neurodegenerative diseases. Compounds with similar structures have been shown to protect neuronal cells from oxidative stress and apoptosis, indicating that this derivative may also provide neuroprotection.
Synthesis and Derivatives
The synthesis of 6-(4-methoxyphenyl)-2-[2-oxo-2-(4-phenylpiperazino)ethyl]-3(2H)-pyridazinone typically involves multi-step organic reactions:
- Formation of the Pyridazinone Core : This involves cyclization reactions that create the bicyclic structure.
- Substitution Reactions : The introduction of the methoxy and phenylpiperazine groups often requires electrophilic aromatic substitution or nucleophilic attacks.
- Purification : Final products are purified using techniques such as recrystallization or chromatography.
Case Studies and Research Findings
Several studies have documented the biological activities and therapeutic potentials of this compound:
- A study published in Medicinal Chemistry highlighted its efficacy against breast cancer cell lines, demonstrating IC50 values significantly lower than those of standard chemotherapeutics .
- Another research article focused on its antimicrobial properties, showing effectiveness against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations comparable to leading antibiotics .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-(4-fluorophenyl)-3(2H)-pyridazinone | Fluorinated phenyl group | Antitumor activity |
| 6-(4-methoxyphenyl)-3(2H)-pyridazinone | Methoxy substituent | Antimicrobial properties |
| 6-(3-chlorophenyl)-3(2H)-pyridazinone | Chlorinated phenyl group | Neuroprotective effects |
Chemical Reactions Analysis
Core Pyridazinone Ring Reactivity
The pyridazinone ring undergoes characteristic electrophilic and nucleophilic reactions due to its electron-deficient heteroaromatic system.
Key Reactions:
-
Bromination :
Reaction with bromine in glacial acetic acid replaces hydrogen at position 5 of the pyridazinone ring (Figure 1A). This mirrors methodologies used for analogous compounds, yielding 5-bromo derivatives at 40–50°C with yields of 65–78% . -
Reduction :
Catalytic hydrogenation (H₂/Pd-C) selectively reduces the N–O bond of the pyridazinone ring, generating dihydro derivatives. For example, reduction of 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone produced dihydropyridazine with 82% yield .
Table 1: Pyridazinone Ring Reactions
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Bromination | Br₂, glacial AcOH, 40–50°C | 5-Bromopyridazinone derivative | 65–78% | |
| Reduction (H₂/Pd-C) | H₂, Pd-C, EtOH, RT | Dihydropyridazine | 82% |
Functionalization at the Keto-Ethyl-Piperazine Side Chain
The side chain’s carbonyl and piperazine groups enable nucleophilic substitutions and condensations.
Key Reactions:
-
Hydrazide Formation :
Reaction with hydrazine hydrate converts the ethyl ester group (–COOEt) to a hydrazide (–CONHNH₂). For example, ethyl 6-(4-fluorophenyl)pyridazinone-2-yl-acetate reacted with hydrazine hydrate in ethanol (3 h, RT) to yield hydrazide derivatives with 76–99% efficiency . -
Schiff Base Formation :
The hydrazide group undergoes condensation with aromatic aldehydes (e.g., benzaldehyde, 4-nitrobenzaldehyde) in ethanol under reflux (6 h), forming hydrazones. This method achieved 71–83% yields for related pyridazinone derivatives .
Table 2: Side Chain Modifications
Piperazine Ring Reactivity
The 4-phenylpiperazine moiety participates in alkylation and acid-base reactions.
Key Reactions:
-
N-Alkylation :
The secondary amine in piperazine reacts with alkyl halides (e.g., methyl iodide) in acetone/K₂CO₃ to form tertiary amines. For instance, ethyl bromoacetate alkylated 6-(4-fluorophenyl)piperazinyl-pyridazinone to yield ethyl acetate derivatives (62–69% yields) . -
Salt Formation :
Treatment with HCl in ethanol protonates the piperazine nitrogen, forming water-soluble hydrochloride salts. This property is exploited to enhance bioavailability in pharmacological studies.
Methoxyphenyl Substituent Modifications
The 4-methoxyphenyl group influences electronic properties and participates in directed ortho-metalation (DoM) reactions.
Key Reactions:
-
Demethylation :
BBr₃ in CH₂Cl₂ at −78°C cleaves the methoxy group to a hydroxyl, enabling further functionalization (e.g., sulfonation, acylation). This method is standard for aryl ethers but requires validation for pyridazinone systems . -
Electrophilic Aromatic Substitution :
Nitration (HNO₃/H₂SO₄) or sulfonation (H₂SO₄/SO₃) occurs at the para position relative to the methoxy group, though no direct data exists for this compound. Analogous 3-fluoro-4-methoxyphenyl derivatives underwent nitration with 55% yield .
Degradation Pathways
Stability studies under accelerated conditions (40°C/75% RH) reveal hydrolysis of the hydrazone bond in acidic media (pH ≤ 3) and oxidation of the piperazine ring by peroxides .
Mechanistic Insights
-
Bromination : Follows electrophilic aromatic substitution, favored by the electron-withdrawing pyridazinone ring.
-
Hydrazone Formation : Proceeds via nucleophilic attack of hydrazide on the aldehyde carbonyl, followed by dehydration.
Comparison with Similar Compounds
Key Findings and Structure-Activity Relationships (SAR)
Substituent Effects at Position 6: Electron-withdrawing groups (e.g., Cl, F) enhance anticonvulsant and MAO-B inhibitory activities. For example, 6-(2',4'-dichlorophenyl)-3(2H)-pyridazinone showed potent anticonvulsant activity (ED₅₀ = 15 mg/kg) due to increased hydrophobicity . Electron-donating groups (e.g., methoxy) improve metabolic stability and anti-inflammatory effects. The 4-methoxyphenyl group in the target compound may reduce oxidative metabolism compared to chlorophenyl analogs .
Substituent Effects at Position 2: Piperazinyl groups (e.g., 4-phenylpiperazino) enhance receptor binding in MAO-B inhibition. Compounds with morpholine or substituted piperazines showed lower potency than phenylpiperazine derivatives . Hydrazone/acylhydrazone moieties (e.g., benzalhydrazone) improve analgesic activity by interacting with COX enzymes. The 2-acetyl-2-benzalhydrazone derivative in Table 1 exhibited superior anti-inflammatory effects compared to aspirin .
Q & A
How can researchers optimize the synthesis of 6-(4-methoxyphenyl)-2-[2-oxo-2-(4-phenylpiperazino)ethyl]-3(2H)-pyridazinone to improve yield and purity?
Level: Basic
Methodological Answer:
The synthesis involves condensation of glyoxalic acid, substituted acetophenones, and hydrazine hydrate, followed by alkylation with ethyl bromoacetate/propionate (). Key optimization strategies include:
- Reagent Ratios: Adjusting stoichiometry of hydrazine hydrate to minimize byproducts.
- Catalysts: Using DMAP (4-dimethylaminopyridine) to enhance coupling efficiency during amide bond formation.
- Purification: Employing column chromatography with gradients of ethyl acetate/hexane to isolate intermediates (e.g., ester derivatives 4a–k) .
- Reaction Monitoring: Utilizing TLC or HPLC to track reaction progress and identify optimal termination points.
What methodologies are employed to establish the structure-activity relationship (SAR) of pyridazinone derivatives for analgesic activity?
Level: Advanced
Methodological Answer:
SAR studies focus on systematic substitution at the pyridazinone core and piperazinyl side chain:
- Positional Modifications: Introducing electron-withdrawing groups (e.g., halogens) at the 4,5-positions enhances analgesic potency, as seen in 4,5-dihalo derivatives .
- Side-Chain Optimization: Varying the piperazinyl substituent (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) impacts receptor binding. Biological testing includes:
- Computational Modeling: Docking studies with COX-2 (PDB: 5KIR) to predict binding affinities .
How can the selectivity of pyridazinone derivatives toward specific enzyme targets (e.g., COX-2 vs. COX-1) be methodologically assessed?
Level: Advanced
Methodological Answer:
Selectivity assessment involves:
- Human Whole Blood Assay: Measuring IC₅₀ values for COX-1 (constitutive) and COX-2 (LPS-induced) isoforms. A selectivity ratio (COX-2/COX-1) >100 indicates high specificity, as demonstrated by ABT-963 (ratio = 276) .
- Ex Vivo Models: Evaluating prostaglandin E₂ (PGE₂) suppression in rat carrageenan air pouches to confirm COX-2 preference .
- Kinetic Analysis: Determining inhibition constants (Kᵢ) via Lineweaver-Burk plots to differentiate competitive/non-competitive binding modes.
When in vitro and in vivo pharmacological data contradict, what analytical strategies can researchers employ to resolve discrepancies?
Level: Advanced
Methodological Answer:
Discrepancies may arise due to bioavailability or metabolic differences. Mitigation strategies include:
- Pharmacokinetic Profiling: Measuring plasma half-life, Cmax, and AUC₀–24h to assess absorption/metabolism. For example, poor oral bioavailability in rats was observed for 6-phenylpiperazinyl derivatives due to first-pass metabolism .
- Metabolite Identification: Using LC-MS/MS to detect active/inactive metabolites.
- Tissue Distribution Studies: Autoradiography or PET imaging to verify target engagement .
- In Silico ADMET Prediction: Tools like SwissADME to prioritize compounds with favorable pharmacokinetic profiles .
What crystallographic techniques are critical for determining the molecular structure of pyridazinone derivatives?
Level: Basic
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard:
- Data Collection: Using Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .
- Structure Solution: SHELXT for phase determination via intrinsic phasing .
- Refinement: SHELXL for anisotropic displacement parameters and hydrogen bonding networks (e.g., N–H···O interactions in piperazinyl groups) .
- Validation: PLATON for checking structural integrity and detecting twinning .
Which in silico and in vitro models are recommended for preliminary toxicity assessment of novel pyridazinone analogs?
Level: Advanced
Methodological Answer:
Toxicity screening involves:
- In Silico Tools:
- ProTox-II: Predicts hepatotoxicity and mutagenicity based on chemical descriptors .
- ADMET Predictor: Estimates hERG channel inhibition risk.
- In Vitro Assays:
- Ames Test: Salmonella typhimurium strains (TA98/TA100) to assess mutagenicity .
- HepG2 Cytotoxicity: MTT assay to evaluate hepatic toxicity (IC₅₀ < 10 µM indicates high risk) .
- hERG Patch Clamp: Screening for cardiac arrhythmia potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
